molecular formula C17H25BFNO2 B2695156 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester CAS No. 2377607-32-2

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester

Cat. No. B2695156
CAS RN: 2377607-32-2
M. Wt: 305.2
InChI Key: PNOQVKHNDPYLQZ-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester” is a type of organoboron compound . It is a valuable building block in organic synthesis . The compound has a molecular weight of 305.2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C17H25BFNO2 . The InChI code for this compound is 1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(19)13(11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 .

Scientific Research Applications

Organic Synthesis and Catalysis

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester is a valuable building block in organic synthesis. It is often used in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . This ester can be employed to introduce fluorinated aromatic rings into target molecules, enhancing their chemical properties and stability.

Pharmaceutical Development

In pharmaceutical research, this compound is utilized to develop new drugs. The boronic acid moiety can interact with biological targets, making it useful in the design of enzyme inhibitors and receptor modulators . Its unique structure allows for the creation of molecules with improved pharmacokinetic and pharmacodynamic properties.

Material Science

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester is also significant in material science. It is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and mechanical strength . These materials have applications in electronics, coatings, and nanotechnology.

Biomedical Applications

In the biomedical field, this compound is explored for its potential in diagnostic and therapeutic applications . For instance, it can be functionalized to create glucose-sensitive polymers for self-regulated insulin release in diabetes management . Additionally, it is investigated for use in wound healing and tumor targeting due to its ability to interact with specific biological molecules.

Chemical Biology

Researchers in chemical biology use this ester to study biological processes at the molecular level. It can be incorporated into probes and sensors that detect and measure the presence of various biomolecules . This application is crucial for understanding cellular mechanisms and developing new diagnostic tools.

Environmental Chemistry

In environmental chemistry, 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester is used to develop sensors and remediation agents for detecting and removing pollutants . Its ability to form stable complexes with various contaminants makes it valuable for monitoring and improving environmental health.

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The mode of action of 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester involves its interaction with its targets in the Suzuki–Miyaura reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester are related to the Suzuki–Miyaura reaction. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . The downstream effects of this reaction include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of the action of 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester are primarily seen in the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and application in organic chemistry .

Action Environment

The action, efficacy, and stability of 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which this compound is typically used, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors such as temperature, pH, and the presence of other chemical groups, can impact the action of this compound.

properties

IUPAC Name

1-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(19)13(11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOQVKHNDPYLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester

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